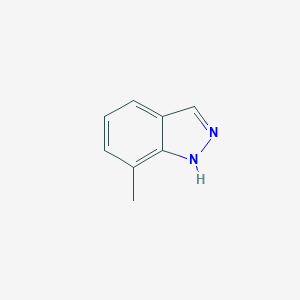

7-methyl-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-3-2-4-7-5-9-10-8(6)7/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAZPAQEVQDPHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356241 | |

| Record name | 7-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3176-66-7 | |

| Record name | 7-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-methyl-1H-indazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 7-methyl-1H-indazole. The information is curated to support research, discovery, and development activities involving this heterocyclic compound. All quantitative data is presented in clear, tabular format, and detailed experimental protocols are provided for key synthetic and analytical procedures.

Core Chemical and Physical Properties

This compound is a solid, aromatic heterocyclic organic compound. Its core properties are summarized below. It is important to note that while the melting point is an experimentally verified value, some other physicochemical properties are based on computational predictions due to the limited availability of experimental data in peer-reviewed literature.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| Melting Point | 158 °C | [2] |

| Boiling Point (Predicted) | 285.1 ± 9.0 °C | [2] |

| Density (Predicted) | 1.186 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 14.39 ± 0.40 | [2] |

| Appearance | White to off-white solid/powder | [2] |

| Solubility | Insoluble in water; Soluble in acids, ether, and alcohol.[3] For derivatives like this compound-3-carboxamide, DMSO and ethanol are recommended solvents for creating stock solutions.[4] |

Structural Information

The structural identity of this compound is well-defined by various chemical identifiers and can be represented in multiple formats.

| Identifier | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 3176-66-7 | [2] |

| SMILES String | CC1=C2NN=CC2=CC=C1 | [1] |

| InChI Key | RLAZPAQEVQDPHR-UHFFFAOYSA-N | [5] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific research. The following sections provide protocols for the synthesis and characterization of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound proceeds from 2,6-dimethylaniline.[6]

Materials:

-

2,6-dimethylaniline

-

tert-butyl nitrite

-

Chloroform

-

Potassium acetate

-

18-crown-6

-

Hexane

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,6-dimethylaniline (25 g, 206 mmol) in chloroform (750 mL) at room temperature and under a nitrogen atmosphere, slowly add tert-butyl nitrite (52 mL).

-

Stir the mixture for 20 minutes.

-

Add potassium acetate (40 g, 412 mmol) and 18-crown-6 (5.4 g, 20.6 mmol).

-

Heat the reaction mixture to reflux for 3 hours.

-

Cool the mixture to room temperature and continue stirring for 15 hours.

-

Remove the solid precipitate by vacuum filtration and wash the solid with chloroform (400 mL).

-

Combine the filtrates and wash with water (2 x 250 mL).

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to remove the solvent.

-

Purify the residue by flash column chromatography on silica gel, using a hexane/ethyl acetate (9:1) mixture as the eluent to yield this compound as an orange solid.[6]

Spectroscopic Characterization

The following are general protocols for obtaining spectroscopic data for indazole derivatives, which can be applied to this compound.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrument: 400 MHz or higher field strength spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal.

Infrared (IR) Spectroscopy:

-

Instrument: FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

-

Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Instrument: High-resolution mass spectrometer with an electrospray ionization (ESI) source.

-

Sample Preparation: Dissolve the sample in a suitable solvent compatible with the LC-MS system (e.g., methanol or acetonitrile).

-

Data Acquisition: Operate in positive ion mode. For LC-MS, couple the liquid chromatography system to the mass spectrometer to obtain mass-to-charge ratio (m/z) data.

Potential Biological Activity and Signaling Pathways

Derivatives of the indazole scaffold have shown a wide range of biological activities.[8] Specifically, compounds structurally related to this compound have been investigated as inhibitors of p21-activated kinase 1 (PAK1) and modulators of Calcium Release-Activated Calcium (CRAC) channels.[7][9]

p21-activated kinase 1 (PAK1) Signaling Pathway

PAK1 is a key regulator of various cellular processes, including cytoskeletal dynamics, cell survival, and proliferation. Its aberrant activity is implicated in cancer.[10][11] Indazole derivatives have been identified as potential inhibitors of this pathway.

Caption: Potential inhibitory action on the PAK1 signaling pathway.

Calcium Release-Activated Calcium (CRAC) Channel Activation

CRAC channels are crucial for calcium signaling in non-excitable cells, playing a vital role in immune responses and other physiological processes.[12] The activation of these channels is a multi-step process initiated by the depletion of calcium from the endoplasmic reticulum (ER).[9]

Caption: Simplified workflow of CRAC channel activation.

Synthetic Workflow Visualization

The synthesis of this compound from 2,6-dimethylaniline can be visualized as a logical workflow.

Caption: Synthetic workflow for this compound.

References

- 1. chembk.com [chembk.com]

- 2. The molecular physiology of CRAC channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 7-METHYL (1H)INDAZOLE | 3176-66-7 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. Review: Structure and Activation Mechanisms of CRAC Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Calcium release activated channel - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 7-Methyl-1H-Indazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 7-methyl-1H-indazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Due to the nascent stage of research into many specific derivatives, this document combines predicted data for key compounds with experimental data from structurally related analogs to offer a robust resource for identification, characterization, and further development.

Introduction to this compound Derivatives

The 1H-indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of a methyl group at the 7-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its biological activity and pharmacokinetic profile. Understanding the spectroscopic profile of these derivatives is fundamental for synthesis confirmation, purity assessment, and structural elucidation in research and development.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound derivatives. For the purpose of this guide, we will focus on the predicted data for This compound-3-carboxamide , a derivative of high interest, and supplement this with experimental data from analogous compounds to provide a comparative context.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound-3-carboxamide [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 - 14.0 | br s | 1H | N-H (indazole) |

| ~8.0 - 8.2 | d | 1H | H4 |

| ~7.5 - 7.7 | br s | 1H | N-H (amide) |

| ~7.2 - 7.4 | t | 1H | H5 |

| ~7.0 - 7.2 | d | 1H | H6 |

| ~7.0 - 7.2 | br s | 1H | N-H (amide) |

| ~2.5 - 2.6 | s | 3H | CH₃ |

| Solvent: DMSO-d₆ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound-3-carboxamide [1]

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 168 | C=O (amide) |

| ~142 - 144 | C3 |

| ~140 - 142 | C7a |

| ~128 - 130 | C5 |

| ~125 - 127 | C7 |

| ~122 - 124 | C3a |

| ~120 - 122 | C4 |

| ~118 - 120 | C6 |

| ~16 - 18 | CH₃ |

| Solvent: DMSO-d₆ |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Table 3: Predicted IR Absorption Data for this compound-3-carboxamide [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Medium-Strong | N-H stretching (amide, two bands) |

| ~3300 - 3100 | Broad | N-H stretching (indazole) |

| ~3100 - 3000 | Weak | C-H stretching (aromatic) |

| ~2950 - 2850 | Weak | C-H stretching (methyl) |

| ~1660 | Strong | C=O stretching (Amide I) |

| ~1620 | Medium | N-H bending (Amide II) |

| 1600 - 1450 | Medium-Strong | C=C stretching (aromatic) |

| ~750 | Strong | C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for this compound-3-carboxamide [1]

| m/z Ratio | Predicted Identity |

| 175 | [M]⁺ (Molecular Ion) |

| 159 | [M - NH₂]⁺ |

| 131 | [M - CONH₂]⁺ |

| 130 | [M - CONH₂ - H]⁺ |

| 103 | [C₇H₅N]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While specific data for this compound derivatives is limited, the UV-Vis absorption spectra of 1H-indazole and its 1-methyl and 2-methyl derivatives in acetonitrile show characteristic absorption bands that can serve as a reference. The parent 1H-indazole exhibits absorption maxima that are influenced by the position of substitution on the nitrogen atom.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable spectroscopic data.

NMR Spectroscopy

-

Instrumentation : A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation : Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Acquisition :

-

¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire spectra using proton decoupling.

-

2D NMR: Conduct COSY, HSQC, and HMBC experiments as needed for complete structural assignment.

-

-

Referencing : Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (for solid samples) :

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and common method.

-

KBr Pellet : Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Nujol Mull : Grind a few milligrams of the solid sample with a drop of Nujol (mineral oil) to create a fine paste. Spread the mull between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition : Record the spectrum typically in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (LC-MS/MS)

-

Instrumentation : A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer like Q-TOF or Orbitrap).

-

Sample Preparation :

-

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

-

For analysis in biological matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.

-

-

Chromatography :

-

Column : A C18 reversed-phase column is commonly used.

-

Mobile Phase : A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or ammonium formate to improve ionization.

-

-

Mass Spectrometry :

-

Ionization : Electrospray ionization (ESI) in positive or negative ion mode is typical for this class of compounds.

-

Data Acquisition : For quantitative analysis, operate in Multiple Reaction Monitoring (MRM) mode. For structural confirmation, acquire full scan and product ion scan data.

-

Signaling Pathways and Logical Workflows

Potential Signaling Pathways

This compound derivatives, particularly those with a 3-carboxamide moiety, are being investigated for their potential as inhibitors of key cellular signaling pathways implicated in diseases such as cancer and inflammation. Two prominent targets that have been identified for analogous indazole compounds are p21-activated kinase 1 (PAK1) and Calcium Release-Activated Calcium (CRAC) channels.[2]

Caption: Potential inhibition of the PAK1 signaling pathway by this compound derivatives.

Caption: Potential inhibition of CRAC channel-mediated calcium signaling.

Experimental and Logical Workflows

A systematic approach is essential for the unambiguous characterization of a novel this compound derivative.

Caption: A logical workflow for the spectroscopic characterization of this compound derivatives.

Conclusion

The spectroscopic profile of this compound derivatives is a critical aspect of their development as potential therapeutic agents. This guide provides a foundational understanding of their expected NMR, IR, MS, and UV-Vis characteristics, supplemented with detailed experimental protocols and insights into their potential biological mechanisms. While experimental data for a broad range of these specific derivatives is still emerging, the combination of predictive data and comparative analysis with related compounds offers a valuable resource for researchers in the field. The provided workflows and diagrams serve as a practical guide for the systematic characterization and further investigation of this promising class of molecules.

References

An In-depth Technical Guide to the Synthesis of 7-methyl-1H-indazole from 2,6-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

December 30, 2025

Abstract

The 7-methyl-1H-indazole scaffold is a privileged structural motif in medicinal chemistry, integral to the development of a variety of therapeutic agents. This technical guide provides a comprehensive overview of a primary synthetic route to this compound, commencing from the readily available starting material, 2,6-dimethylaniline. This document details the reaction mechanism, provides a step-by-step experimental protocol, and presents quantitative data, including spectroscopic information, to support the synthesis and characterization of the target molecule. The content herein is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The rigid, bicyclic indazole core can effectively mimic the indole ring system found in many biologically active molecules, while offering unique electronic and steric properties. Among the various substituted indazoles, the this compound moiety has emerged as a key component in the design of potent and selective therapeutic agents.

The strategic placement of a methyl group at the 7-position of the indazole ring can significantly influence the molecule's interaction with biological targets, often enhancing potency and modulating pharmacokinetic properties. Notably, the this compound scaffold is a cornerstone in the development of innovative treatments for a range of diseases. It is a critical pharmacophore in a new class of calcitonin gene-related peptide (CGRP) receptor antagonists for the treatment of migraine. Furthermore, this scaffold is integral to the design of potent and selective kinase inhibitors, a class of drugs that has revolutionized the treatment of various cancers and other proliferative diseases.

Given the therapeutic importance of molecules containing the this compound core, a robust and efficient synthetic methodology is of paramount importance. This guide focuses on a well-established synthetic route that utilizes 2,6-dimethylaniline as a cost-effective and accessible starting material. The synthesis proceeds via a classical diazotization reaction followed by an intramolecular cyclization, a transformation that is both reliable and scalable.

This document will provide an in-depth exploration of this synthetic pathway, including a detailed experimental protocol, a summary of quantitative data, and a discussion of the underlying reaction mechanism. The information presented is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to synthesize and utilize this compound in their research endeavors.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound from 2,6-dimethylaniline is a two-step process that proceeds through the formation of a diazonium salt intermediate, followed by an intramolecular cyclization.

Reaction Mechanism

The reaction is initiated by the diazotization of the primary aromatic amine, 2,6-dimethylaniline. In the presence of a nitrite source, such as tert-butyl nitrite, and an acid (implicitly present or generated in situ), the amino group is converted into a diazonium salt. This highly reactive intermediate is not isolated but is immediately subjected to conditions that promote intramolecular cyclization.

The subsequent cyclization is facilitated by a base, such as potassium acetate, which promotes the deprotonation of one of the ortho-methyl groups. The resulting carbanion then attacks the internal nitrogen of the diazonium group, leading to the formation of the five-membered pyrazole ring fused to the benzene ring. The use of a crown ether, such as 18-crown-6, is employed to enhance the solubility and reactivity of the potassium acetate in the organic solvent.

Experimental Workflow

The general workflow for the synthesis involves the sequential addition of reagents to a solution of the starting material, followed by a period of heating to drive the reaction to completion. The workup procedure is a standard liquid-liquid extraction to isolate the crude product, which is then purified by column chromatography.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound from 2,6-dimethylaniline.

Materials and Reagents:

-

2,6-Dimethylaniline

-

tert-Butyl nitrite

-

Potassium acetate

-

18-Crown-6

-

Chloroform (CHCl₃)

-

Hexane

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

To a solution of 2,6-dimethylaniline (25 g, 206 mmol) in chloroform (750 mL) at room temperature under a nitrogen atmosphere, slowly add tert-butyl nitrite (52 mL).

-

Stir the resulting mixture for 20 minutes.

-

To this mixture, add potassium acetate (40 g, 412 mmol) and 18-crown-6 (5.4 g, 20.6 mmol).

-

Heat the reaction mixture to reflux for 3 hours.

-

After reflux, cool the mixture to room temperature and continue stirring for an additional 15 hours.

-

Upon completion of the reaction, remove the solid precipitate by vacuum filtration and wash the solids with chloroform (400 mL).

-

Combine the filtrates and wash with deionized water (2 x 250 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

-

Purify the resulting residue by flash column chromatography on silica gel, using a mixture of hexane and ethyl acetate (9:1) as the eluent, to afford this compound as an orange solid.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reaction Parameters and Yield

| Parameter | Value |

| Starting Material | 2,6-Dimethylaniline |

| Product | This compound |

| Yield | 85% (23 g) |

| Appearance | Orange solid |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data |

| ¹H NMR (CDCl₃) | δ 2.60 (s, 3H), 7.10 (m, 2H), 7.70 (d, 1H), 8.10 (s, 1H) |

| ¹³C NMR (Predicted) | δ 16.5 (CH₃), 110.1 (C4), 118.5 (C6), 120.8 (C5), 121.7 (C7), 128.9 (C3a), 134.5 (C3), 140.2 (C7a) |

| Mass Spectrometry (MS) | Expected [M+H]⁺: 133.0769 |

| Infrared (IR) Spectroscopy | Characteristic N-H stretching (~3100-3300 cm⁻¹), C-H aromatic stretching (~3000-3100 cm⁻¹), C=C aromatic stretching (~1450-1600 cm⁻¹), and C-N stretching (~1250-1350 cm⁻¹) absorptions are expected. |

Note: ¹³C NMR, MS, and IR data are predicted based on the structure and data from similar indazole compounds. Experimental verification is recommended.

Conclusion

This technical guide has detailed a robust and high-yielding synthesis of this compound from the readily available starting material, 2,6-dimethylaniline. The described protocol, which proceeds via a diazotization and intramolecular cyclization sequence, offers a practical and efficient method for accessing this medicinally important scaffold. The provided quantitative data and spectroscopic information will aid researchers in the successful execution and characterization of this synthesis. The significance of the this compound core in the development of novel therapeutics underscores the importance of reliable synthetic routes such as the one presented herein. This guide serves as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the exploration of new chemical space and the advancement of innovative medicines.

An In-depth Technical Guide to the Biological Activity of 7-methyl-1H-indazole Analogs

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the biological activities of 7-methyl-1H-indazole analogs, with a primary focus on their roles as kinase inhibitors for therapeutic applications, particularly in oncology. The content synthesizes available data to elucidate structure-activity relationships (SAR), detail experimental methodologies, and visualize key cellular pathways.

The 1H-indazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of many biologically active compounds with a wide array of pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, and antitumor effects.[1] Derivatives of 1H-indazole are being explored for numerous therapeutic applications, demonstrating the versatility of this scaffold.[2] Within this class, this compound analogs have emerged as a subject of interest, particularly for their potential as kinase inhibitors.[3]

Kinase Inhibition: A Primary Therapeutic Target

Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] The indazole core is a key pharmacophore in the development of kinase inhibitors, with several indazole-based drugs like axitinib and pazopanib already in clinical use.[4] Analogs of this compound are being investigated as inhibitors of various kinases, including p21-activated kinase 1 (PAK1), Janus kinase (JAK), and FMS-like tyrosine kinase 3 (FLT3).[1][4][5]

Aberrant activation of PAK1 is strongly associated with tumor progression, making it a compelling target for anticancer therapies.[1] The 1H-indazole-3-carboxamide scaffold has been identified as a potent inhibitor of PAK1.[1][6] While direct experimental data for this compound-3-carboxamide is not extensively available, the established structure-activity relationships (SAR) for this class of compounds allow for a reasoned projection of its likely biological profile.[1] It is hypothesized that the 7-methyl group, being a small hydrophobic substitution, is unlikely to disrupt the core binding interactions of the indazole-3-carboxamide moiety with the kinase.[1]

Quantitative Data on PAK1 Inhibition by Indazole-3-Carboxamide Analogs

The following table summarizes the inhibitory activities of various N-substituted 1H-indazole-3-carboxamide analogs against PAK1. This data highlights the impact of substitutions on the carboxamide nitrogen on inhibitory potency.

| Compound ID | R Group (at N of carboxamide) | IC50 (nM) |

| Analog 1 | (2,4-dichlorophenyl) | 52 |

| Analog 2 | (4-chloro-2-fluorophenyl) | 16 |

| Analog 3 | (2-chloro-4-fluorophenyl) | 159 |

| Analog 4 | (4-phenoxyphenyl) | 9.8 |

| Note: Specific IC50 data for this compound-3-carboxamide against PAK1 was not available in the reviewed literature. The table presents data for closely related analogs to illustrate the structure-activity relationship.[6] |

Key Structure-Activity Relationship (SAR) Insights for PAK1 Inhibition:

-

Bulky and hydrophobic groups at the para-position of the phenyl ring, such as a phenoxy group (Analog 4), lead to highly potent compounds.[6]

The indazole-3-carboxamide scaffold is also being investigated for its inhibitory activity against Calcium Release-Activated Calcium (CRAC) channels, which are crucial in calcium signaling and immune responses.[6]

Quantitative Data on CRAC Channel Inhibition by Indazole-3-Carboxamide Analogs

The following table presents data for closely related analogs to illustrate the structure-activity relationship for CRAC channel inhibition.

| Compound ID | R Group (at N of carboxamide) | IC50 (µM) |

| Analog A | (4-fluorophenyl) | >10 |

| Analog B | (3-fluoro-4-pyridyl) | 0.8 |

| Analog C | (4-pyridyl) | 5.2 |

| Note: Specific IC50 data for this compound-3-carboxamide against CRAC channels was not available in the reviewed literature. The table presents data for closely related analogs to illustrate the structure-activity relationship.[6] |

Key Structure-Activity Relationship (SAR) Insights for CRAC Channel Inhibition:

-

The presence and position of fluorine atoms on the phenyl ring are critical, with a 3-fluoro-4-pyridyl group (Analog B) demonstrating sub-micromolar potency.[6]

Anticancer Activity

Beyond specific kinase inhibition, this compound analogs are being explored for their broader anticancer activities. For instance, novel 1,3-dimethyl-6-amino-1H-indazole derivatives have been synthesized and evaluated as anticancer agents.[7] One such compound, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, demonstrated the ability to suppress IDO1 expression in a concentration-dependent manner and induce apoptosis in hypopharyngeal carcinoma cells.[7] This compound also selectively activated extracellular signal-regulated kinases (ERK) in the mitogen-activated protein kinase (MAPK) pathway.[7]

Quantitative Data on Anticancer Activity of a 1,3-dimethyl-6-amino-1H-indazole Derivative

| Compound | Cell Line | Effect |

| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (Compound 7) | FaDu (hypopharyngeal carcinoma) | Induced apoptosis, selectively activated ERK |

| Suppressed cell mobility in wound healing assay | ||

| Reduced expression of matrix metalloproteinase MMP9 | ||

| Note: This table summarizes the observed qualitative effects of the compound.[7] |

Anti-inflammatory Activity

The indazole scaffold is present in commercially available anti-inflammatory drugs like bendazac and benzydamine.[8] Derivatives of 1H-indazole have been investigated for their anti-inflammatory potential, with some showing significant binding to Cyclooxygenase-2 (COX-2), a key enzyme in inflammation.[9][10] Computational studies, including molecular docking and molecular dynamics simulations, have been used to evaluate 1H-indazole analogs as potent anti-inflammatory agents.[9][10]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of bioactivity data, detailed experimental protocols for key assays are provided below.

The inhibitory activity of this compound analogs against PAK1 can be determined using a commercially available ADP-Glo™ Kinase Assay kit.[1] This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[1]

Protocol:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a dilution series of the compound to determine the IC50 value.[1]

-

Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound solution.[6]

-

Add 5 µL of a solution containing the PAK1 enzyme and substrate peptide to each well.[6]

-

Incubate the plate at room temperature for 10 minutes to allow for compound binding.[6]

-

Kinase Reaction: Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.[6]

-

Incubate the plate at 30°C for 1 hour.[6]

-

Signal Generation: Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.[6]

-

Incubate for 40 minutes at room temperature.[6]

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[6]

-

Incubate for 30 minutes at room temperature.[6]

-

Data Acquisition: Record the luminescence signal using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of inhibition relative to the control (DMSO) and determine the IC50 value by plotting the inhibition percentage against the compound concentration.[1]

Signaling Pathways and Experimental Workflows

Derivatives of 1H-indazole-3-carboxamide have been designed to inhibit PAK1, a kinase involved in cell migration and invasion.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy this compound | 3176-66-7 [smolecule.com]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

7-Methyl-1H-Indazole: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 7-methyl-1H-indazole core is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold." Its rigid bicyclic structure, synthetic accessibility, and ability to engage in key hydrogen bonding interactions make it an ideal framework for the design of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the this compound scaffold, including its synthesis, biological applications with a focus on kinase inhibition, structure-activity relationships, and detailed experimental protocols. While direct quantitative bioactivity data for many this compound derivatives remains limited in publicly accessible literature, this guide leverages data from structurally related analogs to provide valuable insights for drug discovery and development.

Biological Activity and Therapeutic Potential

The this compound scaffold is a cornerstone in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The methyl group at the 7-position can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can affect its overall bioactivity and pharmacokinetic profile.[1]

Kinase Inhibition

Kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The this compound scaffold has been successfully incorporated into inhibitors targeting several key kinases.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several approved kinase inhibitors that target VEGFR, such as Axitinib and Pazopanib, feature an indazole core, highlighting the importance of this scaffold in developing anti-angiogenic therapies.

Calcium Release-Activated Calcium (CRAC) Channel Inhibition

CRAC channels are crucial for calcium signaling in various cell types, including immune cells. Their inhibition is a promising strategy for the treatment of autoimmune and inflammatory diseases. The indazole-3-carboxamide scaffold has been identified as a platform for the development of CRAC channel inhibitors.[1]

Quantitative Bioactivity of Indazole Analogs

The following tables summarize the inhibitory activities of various indazole-3-carboxamide analogs against PAK1 and CRAC channels. This data, derived from structurally similar compounds, serves as a valuable reference for predicting the potential bioactivity of this compound derivatives.[1]

Table 1: Inhibitory Activity of Indazole-3-Carboxamide Analogs against PAK1 [1]

| Compound ID | R Group (at N of carboxamide) | IC50 (nM) |

| Analog 1 | (2,4-dichlorophenyl) | 52 |

| Analog 2 | (4-chloro-2-fluorophenyl) | 16 |

| Analog 3 | (2-chloro-4-fluorophenyl) | 159 |

| Analog 4 | (4-phenoxyphenyl) | 9.8 |

Note: Specific IC50 data for this compound-3-carboxamide against PAK1 was not available in the reviewed literature. The table presents data for closely related analogs to illustrate the structure-activity relationship.[1]

Table 2: Inhibitory Activity of Indazole-3-Carboxamide Analogs against CRAC Channels [1]

| Compound ID | R Group (at N of carboxamide) | IC50 (µM) |

| Analog A | (2,6-difluorophenyl) | 1.51 |

| Analog B | (3-fluoro-4-pyridyl) | 0.67 |

| Analog C | (4-methoxyphenyl) | >100 |

| Analog D | (4-chlorophenyl) | 6.7 |

Note: Specific IC50 data for this compound-3-carboxamide against CRAC channels was not available in the reviewed literature. The table presents data for closely related analogs to illustrate the structure-activity relationship.[1]

Structure-Activity Relationship (SAR) Insights

The available data on indazole analogs reveals critical structure-activity relationships:

-

Substitutions on the Carboxamide Phenyl Ring: The nature and position of substituents on the phenyl ring of the carboxamide moiety dramatically influence inhibitory activity. For PAK1 inhibition, bulky and hydrophobic groups at the para-position, such as a phenoxy group, lead to highly potent compounds.[1]

-

Fluorine Substitution in CRAC Channel Inhibitors: For CRAC channel inhibition, the presence and position of fluorine atoms on the phenyl ring are crucial, with a 3-fluoro-4-pyridyl group demonstrating sub-micromolar potency.[1]

-

Role of the 7-Methyl Group: The 7-methyl group on the indazole ring is expected to enhance the compound's lipophilicity and metabolic stability. These properties can indirectly affect the overall bioactivity and pharmacokinetic profile of the molecule.[1]

Signaling Pathways

The therapeutic effects of this compound-based inhibitors are achieved through the modulation of key signaling pathways.

Caption: Simplified PAK1 signaling pathway and the point of intervention for this compound-based inhibitors.

Caption: Overview of the VEGFR signaling pathway targeted by indazole-based inhibitors to block angiogenesis.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of the biological activity of this compound derivatives.

Synthesis of this compound-3-carboxaldehyde

This protocol describes a common method for the synthesis of a key intermediate.

Caption: General synthetic workflow for this compound derivatives.

Materials:

-

7-methyl-indole

-

Sodium nitrite (NaNO2)

-

Hydrochloric acid (HCl)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve sodium nitrite in a mixture of water and DMF and cool to 0°C.

-

Slowly add 2N hydrochloric acid to the solution while maintaining the temperature at 0°C.

-

After stirring for 10 minutes, add a solution of 7-methyl-indole in DMF dropwise over 2 hours using a syringe pump.

-

Allow the reaction mixture to stir at room temperature for 12 hours.

-

Extract the mixture three times with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound-3-carboxaldehyde.

PAK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced.[1]

Materials:

-

Recombinant human PAK1 enzyme

-

PAK1 substrate peptide

-

ATP

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

-

Test compounds (this compound derivatives)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO and then further dilute in the assay buffer.

-

In a 384-well plate, add 2.5 µL of the test compound solution.

-

Add 5 µL of a solution containing the PAK1 enzyme and substrate peptide to each well.

-

Incubate the plate at room temperature for 10 minutes to allow for compound binding.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]

CRAC Channel Inhibition Assay (Calcium Influx Assay)

This assay measures the ability of compounds to block calcium influx through CRAC channels.[1]

Materials:

-

RBL-2H3 cells (rat basophilic leukemia cell line)

-

Fluo-4 AM calcium indicator dye

-

Thapsigargin (to induce store depletion)

-

Test compounds (this compound derivatives)

-

HEPES-buffered saline (HBS)

-

96-well black, clear-bottom plates

Procedure:

-

Seed RBL-2H3 cells in a 96-well plate and culture overnight.

-

Load cells with Fluo-4 AM by incubating for 45-60 minutes at 37°C.

-

Wash the cells with HBS to remove excess dye.

-

Add test compounds at various concentrations to the wells and incubate for 10-15 minutes.

-

Measure baseline fluorescence using a fluorescence plate reader.

-

Induce store depletion by adding thapsigargin to activate CRAC channels.

-

Immediately begin kinetic fluorescence readings for 5-10 minutes to measure calcium influx.

-

Calculate the percent inhibition of calcium influx by comparing the fluorescence increase in compound-treated wells to control wells.

-

Determine the IC50 values from dose-response curves.

Conclusion

The this compound scaffold is a versatile and valuable core in medicinal chemistry, particularly for the development of kinase inhibitors. While a comprehensive set of quantitative bioactivity data for 7-methyl-substituted derivatives is still emerging, the analysis of structurally related analogs provides a strong foundation for the rational design of new therapeutic agents. The synthetic routes are well-established, and robust assay protocols are available to evaluate their biological activity. Future research focused on the targeted synthesis and evaluation of this compound derivatives will undoubtedly lead to the discovery of novel and potent drug candidates for a range of diseases.

References

Unraveling the Molecular Mysteries: A Technical Guide to the Mechanism of Action Hypotheses for 7-Methyl-1H-Indazole Compounds

For Immediate Release

[City, State] – [Date] – The 7-methyl-1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics, particularly in oncology. This technical guide offers an in-depth exploration of the prevailing hypotheses regarding the mechanism of action of this compound derivatives. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current understanding, presents quantitative data for key analogs, details experimental methodologies, and provides visual representations of the implicated signaling pathways.

The primary mechanism of action hypothesis for this class of compounds centers on the inhibition of key cellular kinases, most notably p21-Activated Kinase 1 (PAK1). A secondary, less established hypothesis involves the modulation of the Phosphoinositide 3-Kinase (PI3K) pathway. This guide will delve into the evidence supporting these hypotheses, providing a comprehensive resource for the scientific community.

Primary Hypothesis: Inhibition of p21-Activated Kinase 1 (PAK1)

The most robust evidence for the therapeutic potential of this compound compounds, particularly this compound-3-carboxamide and its analogs, points towards the inhibition of p21-Activated Kinase 1 (PAK1).[1] PAK1 is a serine/threonine kinase that acts as a critical downstream effector of the Rho GTPases, Rac1 and Cdc42.[1] Dysregulation of PAK1 activity is a hallmark of numerous cancers, where it plays a pivotal role in promoting cell proliferation, survival, metastasis, and cytoskeletal rearrangements.[1]

The PAK1 Signaling Pathway

PAK1 is a central node in a complex signaling network that governs cell growth, survival, and migration. Upon activation by Rac/Cdc42, PAK1 phosphorylates a diverse array of downstream substrates, triggering a cascade of cellular events that contribute to tumorigenesis.[1] The inhibition of PAK1 by this compound derivatives is a promising strategy to disrupt these oncogenic signals.

Quantitative Data: In Vitro Inhibitory Activity of Indazole-3-Carboxamide Analogs against PAK1

While specific IC50 data for this compound-3-carboxamide against PAK1 is not extensively published, the analysis of closely related analogs provides crucial insights into the structure-activity relationship (SAR) of this chemical class. The following table summarizes the inhibitory activities of various indazole-3-carboxamide analogs against PAK1.

| Compound ID | R Group (at N of carboxamide) | IC50 (nM) |

| Hypothetical 7-Methyl Analog | (2,4-dichlorophenyl) | - |

| Analog 1 | (2,4-dichlorophenyl) | 52 |

| Analog 2 | (4-chloro-2-fluorophenyl) | 16 |

| Analog 3 | (2-chloro-4-fluorophenyl) | 159 |

| Analog 4 | (4-phenoxyphenyl) | 9.8 |

| Note: Data is compiled from studies on 1H-indazole-3-carboxamide derivatives to illustrate the impact of substitutions on inhibitory potency.[2] |

The data indicates that bulky and hydrophobic groups at the para-position of the phenyl ring on the carboxamide moiety, such as a phenoxy group (Analog 4), can lead to highly potent compounds.[2] The 7-methyl group on the indazole ring is hypothesized to enhance the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can indirectly influence its overall bioactivity.[2]

Secondary Hypothesis: Inhibition of Phosphoinositide 3-Kinase (PI3K)

Emerging evidence suggests that some this compound derivatives may also exert their effects through the inhibition of the Phosphoinositide 3-Kinase (PI3K) pathway. The PI3K/Akt/mTOR signaling cascade is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in many human cancers.

The PI3K/Akt Signaling Pathway

Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt. Activated Akt then phosphorylates a multitude of substrates, leading to the promotion of cell survival and proliferation.

Quantitative Data: In Vitro Inhibitory Activity of a PI3K/Akt Pathway Inhibitor

The following table provides IC50 values for a dual-acting inhibitor of the PI3K/Akt pathway, illustrating the potential for compounds to target multiple nodes within this cascade.

| Target | IC50 (µM) |

| PI3Kδ | 6.99 |

| PI3Kγ | 4.01 |

| AKT-1 | 3.36 |

| Note: Data for PI3K/AKT-IN-1, a known inhibitor of the pathway.[3] |

Experimental Protocols

To ensure the reproducibility and accurate interpretation of bioactivity data, detailed experimental protocols for key in vitro kinase assays are provided below.

In Vitro PAK1 Kinase Assay Protocol

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against PAK1.

Detailed Steps:

-

Compound Preparation: Prepare a serial dilution of the this compound test compound in 100% DMSO.

-

Plate Setup: In a 384-well plate, add a small volume (e.g., 50 nL) of the diluted compound or DMSO (as a vehicle control) to the appropriate wells.

-

Enzyme Addition: Add the recombinant PAK1 enzyme solution to each well.

-

Pre-incubation: Incubate the plate to allow the test compound to bind to the enzyme.

-

Reaction Initiation: Initiate the kinase reaction by adding a solution containing the specific peptide substrate (e.g., PAKtide) and ATP.

-

Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution.

-

Detection: Measure the amount of ADP produced, which is proportional to the kinase activity. This can be achieved using a commercial kit such as the ADP-Glo™ Kinase Assay.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of inhibition against the compound concentration.

In Vitro PI3K Kinase Assay Protocol

This protocol describes a method for assessing the inhibitory effect of compounds on PI3K activity.

References

A Technical Guide to the Physicochemical Properties of 7-methyl-1H-indazole for Fragment-Based Drug Discovery

For: Researchers, Scientists, and Drug Development Professionals

Subject: Evaluation of 7-methyl-1H-indazole as a Core Fragment in FBDD

Executive Summary

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds by screening low-molecular-weight molecules. The success of this approach relies on the careful selection of fragments with optimal physicochemical properties that allow for efficient binding and subsequent chemical elaboration. This technical guide provides an in-depth analysis of this compound, a heterocyclic compound, evaluating its core physicochemical properties in the context of FBDD principles. We present its key molecular descriptors, detail the experimental protocols for their determination, and visualize its role within the FBDD workflow and a relevant biological signaling pathway.

Physicochemical Properties of this compound

The suitability of a molecule as a fragment is often assessed using the "Rule of Three," which provides guidelines for key physicochemical properties to ensure fragments are small, soluble, and possess favorable characteristics for optimization.[1][2] These guidelines typically include a molecular weight (MW) under 300 Da, a calculated logP (cLogP) of 3 or less, and no more than 3 hydrogen bond donors (HBD) or acceptors (HBA).[3]

The properties of this compound are summarized below and evaluated against these criteria.

Table 1: Physicochemical Properties of this compound

| Property | Value | "Rule of Three" Compliance | Source / Method |

| Molecular Formula | C₈H₈N₂ | N/A | [4] |

| Molecular Weight (MW) | 132.16 g/mol | Yes (< 300) | [4] |

| Calculated logP (cLogP) | ~2.1 - 2.6 | Yes (≤ 3) | Predicted/Analog-based[5] |

| Hydrogen Bond Donors (HBD) | 1 | Yes (≤ 3) | [5] |

| Hydrogen Bond Acceptors (HBA) | 1 | Yes (≤ 3) | [5] |

| Rotatable Bonds | 0 | Yes (≤ 3) | [5] |

| Topological Polar Surface Area | 17.8 Ų | Favorable (≤ 60 Ų) | Analog-based[5] |

| Predicted pKa (acidic) | ~14.4 | Weakly acidic N-H | Predicted[6] |

| Aqueous Solubility | Low | Requires solubilization | Qualitative |

Analysis: this compound demonstrates excellent adherence to the "Rule of Three," making it a prime candidate for an FBDD library. Its low molecular weight and complexity provide a solid starting point for chemical exploration. The balanced lipophilicity (cLogP) and the presence of single hydrogen bond donor and acceptor sites offer clear vectors for chemical modification, allowing for fragment growing, linking, or merging strategies to enhance affinity and selectivity for a target protein.

Experimental Protocols

Accurate determination of physicochemical properties is critical for FBDD. Below are detailed methodologies for two key parameters: the octanol-water partition coefficient (LogP) and aqueous solubility.

Protocol for LogP Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for experimentally determining LogP.[7] It directly measures the partitioning of a compound between n-octanol and water.

Materials:

-

This compound

-

n-Octanol (HPLC grade, pre-saturated with water)

-

Purified water (HPLC grade, pre-saturated with n-octanol)

-

Separatory funnels or centrifuge tubes

-

Vortex mixer and/or shaker

-

Centrifuge

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Methodology:

-

Preparation: Prepare a stock solution of this compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical detector.

-

Partitioning: Add a precise volume of the n-octanol stock solution to an equal volume of water in a centrifuge tube.

-

Equilibration: Cap the tube and shake vigorously for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C) to allow equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture at high speed (e.g., 2000 x g for 10 minutes) to ensure complete separation of the two immiscible layers.

-

Sampling: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.

-

Quantification: Determine the concentration of the compound in each aliquot using a validated analytical method like HPLC-UV. A calibration curve should be prepared for accurate quantification.

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Protocol for Thermodynamic Aqueous Solubility Determination

This method determines the equilibrium solubility of a compound, representing its maximum dissolved concentration in an aqueous buffer.

Materials:

-

This compound (solid powder)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Small glass vials with screw caps

-

Orbital shaker or rotator

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vials and place them on a shaker. Agitate at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle.

-

Filtration: Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove all undissolved solid particles. This step is critical to avoid artificially high results.

-

Quantification: Analyze the clear filtrate using a calibrated HPLC-UV or LC-MS method to determine the concentration of the dissolved compound.

-

Result: The measured concentration is reported as the thermodynamic solubility of the compound under the specified conditions (e.g., in µg/mL or µM).

Visualization of FBDD Workflow and Biological Context

Diagrams are essential for visualizing complex processes and relationships in drug discovery. The following sections provide Graphviz diagrams for the FBDD workflow and a conceptual signaling pathway.

The Fragment-Based Drug Discovery (FBDD) Workflow

The FBDD process is an iterative cycle of identifying and optimizing small molecule fragments into potent lead compounds.[8]

Caption: A generalized workflow for Fragment-Based Drug Discovery (FBDD).

Conceptual Signaling Pathway Inhibition

The indazole scaffold is a core component of many kinase inhibitors. This diagram illustrates how a fragment like this compound can be elaborated into a potent inhibitor that blocks a cellular signaling cascade, a common goal in oncology drug discovery.

References

- 1. This compound-5-carbaldehyde | C9H8N2O | CID 18452106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-Indazole, 1-methyl-7-nitro- | C8H7N3O2 | CID 151556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methyl-7-nitro-1H-indazole [synhet.com]

- 4. 7-METHYL (1H)INDAZOLE | 3176-66-7 [chemicalbook.com]

- 5. 5-Bromo-7-methyl-1H-indazole | C8H7BrN2 | CID 1382033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 7-METHYL (1H)INDAZOLE CAS#: 3176-66-7 [m.chemicalbook.com]

- 7. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. researchgate.net [researchgate.net]

The 1H-Indazole-3-Carboxamide Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-indazole-3-carboxamide scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating remarkable versatility as a core component in a diverse array of biologically active compounds. Its unique structural and electronic properties have enabled the development of potent and selective inhibitors for a range of therapeutic targets, particularly in oncology and neurology. This technical guide provides a comprehensive overview of the 1H-indazole-3-carboxamide scaffold, including its synthesis, key biological activities, and the signaling pathways it modulates.

Synthesis of the 1H-Indazole-3-Carboxamide Core

The construction of the 1H-indazole-3-carboxamide scaffold typically begins with the synthesis of 1H-indazole-3-carboxylic acid. A common and effective method involves the ortho-lithiation of a protected indazole followed by carboxylation. The subsequent amide bond formation with a variety of amines allows for the generation of a diverse library of derivatives.

Experimental Protocol: General Synthesis of 1H-Indazole-3-Carboxamide Derivatives

Step 1: Synthesis of 1H-Indazole-3-Carboxylic Acid

A general procedure for the preparation of 1H-indazole-3-carboxylic acid begins with SEM-protected indazole.[1][2]

-

Dissolve SEM-protected indazole in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Slowly add a strong base, such as n-butyllithium (n-BuLi), dropwise to the solution. The reaction mixture will typically change color, indicating the formation of the lithiated species.

-

After stirring for a period to ensure complete lithiation, introduce a source of carbon dioxide, such as by bubbling CO2 gas through the solution or by adding crushed dry ice.

-

Allow the reaction to warm to room temperature and then quench with an aqueous solution, such as saturated ammonium chloride.

-

Perform an aqueous workup, typically involving extraction with an organic solvent and acidification of the aqueous layer to precipitate the carboxylic acid.

-

The crude 1H-indazole-3-carboxylic acid can then be purified by recrystallization or column chromatography.

Step 2: Amide Coupling to form 1H-Indazole-3-Carboxamide Derivatives

The synthesis of 1H-indazole-3-carboxamide derivatives is achieved through a standard amide coupling reaction.[1][2]

-

Dissolve 1H-indazole-3-carboxylic acid in a suitable aprotic solvent, such as dimethylformamide (DMF).

-

Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or a combination of 1-hydroxybenzotriazole (HOBt) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl).[1]

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture.[1]

-

Stir the mixture at room temperature for a short period to activate the carboxylic acid.

-

Add the desired primary or secondary amine to the reaction mixture.

-

Continue to stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically poured into water to precipitate the crude product.

-

The product is then collected by filtration and purified by column chromatography or recrystallization to yield the desired 1H-indazole-3-carboxamide derivative.

Biological Activities and Quantitative Data

The 1H-indazole-3-carboxamide scaffold has been successfully employed to develop inhibitors for several key enzymes implicated in disease, including Poly(ADP-ribose) polymerase-1 (PARP-1), Glycogen Synthase Kinase-3β (GSK-3β), and p21-activated kinase 1 (PAK1).

PARP-1 Inhibition

PARP-1 is a crucial enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to synthetic lethality, making it an attractive target for cancer therapy.

| Compound ID | Substitution at N-1 | IC50 (µM) | Reference |

| 2 | Unsubstituted | Weakly active | [3] |

| 4 | 3-(piperidine-1-yl)propyl | 36 | [3] |

| 5 | 3-(2,3-dioxoindolin-1-yl)propyl | 6.8 | [3] |

GSK-3β Inhibition

GSK-3β is a serine/threonine kinase that plays a central role in numerous cellular processes, including metabolism, cell proliferation, and apoptosis. Dysregulation of GSK-3β has been linked to a variety of diseases, including neurodegenerative disorders and cancer.

Quantitative data for GSK-3β inhibition by 1H-indazole-3-carboxamide derivatives is available in the cited literature but is presented in a format (pIC50) that requires conversion for direct comparison in this table. The provided references offer detailed insights into the structure-activity relationships.[4]

PAK1 Inhibition

PAK1 is a serine/threonine kinase that is a key downstream effector of the Rho family of small GTPases. It is involved in regulating cell motility, survival, and proliferation. Aberrant activation of PAK1 is associated with tumor progression and metastasis.

| Compound ID | R Group (at N of carboxamide) | PAK1 IC50 (nM) | Reference |

| 30l | (details in reference) | 9.8 | [5][6] |

| Analog 1 | (2,4-dichlorophenyl) | 52 | [7] |

| Analog 2 | (4-chloro-2-fluorophenyl) | 16 | [7] |

| Analog 3 | (2-chloro-4-fluorophenyl) | 159 | [7] |

| Analog 4 | (4-phenoxyphenyl) | 9.8 | [7] |

Signaling Pathways

The therapeutic effects of 1H-indazole-3-carboxamide derivatives are a direct result of their modulation of key signaling pathways. Understanding these pathways is critical for rational drug design and development.

PARP-1 Signaling in DNA Repair

Caption: PARP-1 signaling pathway in response to DNA damage and its inhibition.

GSK-3β Signaling Pathway

Caption: The Wnt/β-catenin signaling pathway and the role of GSK-3β.

PAK1 Signaling Pathway

Caption: The PAK1 signaling pathway in cell proliferation and survival.

Conclusion

The 1H-indazole-3-carboxamide scaffold represents a highly versatile and fruitful starting point for the development of novel therapeutics. Its amenability to chemical modification allows for the fine-tuning of potency and selectivity against a range of important biological targets. The continued exploration of this privileged core holds significant promise for the discovery of next-generation drugs for the treatment of cancer, neurodegenerative diseases, and other debilitating conditions.

References

- 1. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide for Drug Development Professionals: The Role of Key Methyl Groups in Kinase Inhibitor Selectivity

Introduction: The Subtle Power of a Single Carbon

The development of small-molecule kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. However, a persistent challenge is achieving selectivity. The human kinome comprises over 500 members, many of which share a highly conserved ATP-binding pocket, making it difficult to design inhibitors that potently modulate a specific target without engaging in promiscuous off-target activity.[1][2] Such polypharmacology can lead to unforeseen toxicities or confound the interpretation of a compound's biological effects.

In the medicinal chemist's toolkit, the methyl group represents one of the smallest and most fundamental structural modifications. Yet, its impact can be profound. The strategic addition or removal of a single methyl group can enhance potency by orders of magnitude, dramatically improve selectivity, and favorably alter pharmacokinetic properties.[3][4][5] This phenomenon, often dubbed the "magic methyl" effect, is not magic at all but is rooted in the fundamental principles of molecular recognition, thermodynamics, and conformational dynamics.[4]

This in-depth technical guide, written from the perspective of a Senior Application Scientist, explores the multifaceted role of the methyl group in dictating kinase inhibitor selectivity. We will dissect the core physicochemical mechanisms, examine illustrative case studies where this "magic methyl" has been pivotal, and provide detailed, field-proven experimental protocols for validating and characterizing these effects.

Chapter 1: Physicochemical Drivers of the Methyl Effect

To understand how a methyl group influences selectivity, we must first appreciate its fundamental properties and the energetic consequences of introducing it onto a ligand scaffold.

-

Hydrophobicity and the Hydrophobic Effect: The methyl group is small and nonpolar. Its introduction into a ligand increases the molecule's hydrophobicity. When an inhibitor binds to a kinase, this methyl group can occupy a complementary hydrophobic pocket, displacing energetically unfavorable water molecules. This release of ordered water molecules into the bulk solvent results in a significant entropic gain, contributing favorably to the overall free energy of binding (ΔG).[3] The estimated energetic benefit of burying an sp³ carbon in a hydrophobic pocket is approximately 0.8 kcal/mol.[6][7]

-

Van der Waals Interactions: A well-positioned methyl group can form numerous van der Waals contacts with nonpolar residues in the binding site (e.g., leucine, valine, alanine, phenylalanine).[8] While individually weak, the sum of these interactions provides a significant enthalpic contribution to binding affinity.[9][10]

-

Steric Influence and Shape Complementarity: The methyl group, though small, has a defined van der Waals radius. This bulk can be exploited to create steric hindrance that prevents binding to an off-target kinase while being perfectly accommodated by the intended target. Often, a single residue difference—a larger "gatekeeper" residue in an off-target, for example—is sufficient for a methyl group to act as a powerful selectivity determinant.[1]

-

Conformational Restriction: Methyl groups can influence the conformational preferences of a molecule. An ortho-methyl group on a biaryl system, for instance, can create a steric clash that forces the two rings to adopt a twisted, non-planar conformation.[4] If this twisted state is the preferred "bioactive conformation" for binding to the target kinase, the methyl group effectively pre-pays the energetic penalty for adopting this pose. This reduces the entropic cost of binding and can lead to a dramatic increase in potency and selectivity.[4][6][11]

Chapter 2: Case Studies in Methyl-Driven Selectivity

Theoretical principles are best understood through real-world application. The following case studies highlight how the strategic placement of a methyl group has been instrumental in achieving remarkable kinase inhibitor selectivity.

Case Study 1: MERTK vs. FLT3 — A 1000-Fold Selectivity Switch

Researchers developing inhibitors for MERTK, a receptor tyrosine kinase, faced a common challenge: potent activity against the off-target kinase FLT3. By introducing a single methyl group onto the pyrimidine core of their inhibitor scaffold, they achieved up to a 1000-fold increase in selectivity for MERTK over FLT3.[12]

The structural basis for this dramatic effect lies in a subtle difference in the ATP binding pocket. The methyl group projects into a region where MERTK has a small alanine residue, which accommodates the methyl group perfectly. In contrast, FLT3 has a larger methionine at the equivalent position, creating a steric clash with the methyl group that disfavors inhibitor binding. This exemplifies the power of using a methyl group to exploit minor residue differences for substantial gains in selectivity.

| Compound | Key Feature | MERTK IC₅₀ (nM) | FLT3 IC₅₀ (nM) | Selectivity (FLT3/MERTK) |

| Parent Cmpd | H at key position | 1.2 | 0.9 | ~1 |

| Compound 31 | CH₃ at key position | 0.8 | >1000 | >1250 |

| Compound 19 | CH₃ at key position | 0.9 | 34 | 38 |

| (Data adapted from published research)[12] |

Case Study 2: p38α MAP Kinase — The "Magic Methyl" Archetype

One of the most cited examples of the "magic methyl" effect involves a series of biphenyl amide inhibitors of p38α MAP kinase. The parent compound, with a hydrogen at the ortho-position of the distal phenyl ring, was essentially inactive. The addition of a methyl group at this position boosted the inhibitory constant (Ki) by more than 200-fold.[4][13]

Computational analysis revealed that the ortho-methyl group forces the biphenyl system into a twisted conformation with a dihedral angle closely matching that observed in the protein-bound crystal structure.[4] This pre-organization of the inhibitor into its bioactive conformation significantly reduces the entropic penalty of binding, leading to the profound increase in affinity.[6][7][11]

| Inhibitor | R Group | p38α Kᵢ (nM) | Fold Improvement |

| 1 | H | >2500 | - |

| 2 | Me | 12 | >208x |

| (Data adapted from literature)[4][13] |

Case Study 3: Imatinib Analogs — Designing Selectivity Away from an Off-Target

Methyl groups can also be used to de-target a kinase. To overcome the cardiotoxicity associated with Abl inhibition by the drug imatinib, a structure-based approach was used to design new compounds. By adding a methyl group to an imatinib analog, researchers successfully prevented its binding to Abl and the fusion protein Bcr-Abl.[1] This modification introduced a steric clash in the Abl active site but was tolerated by other target kinases, such as c-KIT. This strategy allows for the retention of anti-tumor activity in diseases driven by kinases other than Bcr-Abl while potentially mitigating specific toxicities.[1]

Case Study 4: SIK Inhibitors — Selectivity Through Methyl Group Removal

In the development of Salt-Inducible Kinase (SIK) inhibitors, an initial compound showed undesirable activity against MST3/4. Structure-based design efforts revealed that a methyl group at position 6 of a pyridyl moiety was making favorable hydrophobic interactions within the MST3/4 binding pocket.[14] Removing this methyl group significantly reduced the potency against the MST kinases. This loss of affinity was then compensated for by adding a fluorine atom at a different position, which retained high potency for the intended SIK targets. This case demonstrates that the removal of a methyl group can be an equally powerful strategy for sculpting a desired selectivity profile.[14]

Chapter 3: A Practical Guide to Experimental Validation

Synthesizing a methylated analog is straightforward; rigorously proving its effect on selectivity requires a systematic and multi-faceted experimental approach. The following protocols provide a self-validating workflow to characterize the role of a methyl group in inhibitor binding and selectivity.

Protocol 1: Tiered Kinase Selectivity Profiling

This protocol follows an efficient tiered strategy to first broadly assess selectivity and then precisely quantify it for relevant kinases.[2]

Objective: To determine the selectivity profile of a methylated inhibitor compared to its non-methylated parent compound.

Tier 1: Single-Concentration Broad Kinome Screen

-

Compound Preparation: Prepare 10 mM DMSO stock solutions for both the parent and methylated compounds.

-

Assay Plate Preparation: Using acoustic dispensing, dilute the compounds to a final assay concentration of 1 µM in the kinase assay buffer.

-

Kinase Panel: Perform the screen against a large, commercially available kinase panel (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology HotSpot). These panels typically use either competitive binding assays or radiometric activity assays.[1][15]

-

Assay Execution: Run the assay according to the vendor's protocol. Typically, this involves incubating the kinase, inhibitor, and either a labeled ligand (binding assay) or ATP/[γ-³³P]-ATP and substrate (activity assay).

-

Data Analysis: Express results as Percent of Control (POC) or Percent Inhibition. Identify all kinases inhibited by >70% at 1 µM as "hits" for follow-up.[2]

Tier 2: IC₅₀/Kₑ Determination for Hits

-

Compound Plating: For each "hit" kinase identified in Tier 1, prepare a 10-point, 3-fold serial dilution series for both compounds, starting at a top concentration of 10 µM.

-

Assay Execution: Perform the same kinase assay as in Tier 1 for each selected kinase.

-

Data Analysis: Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ (for activity assays) or Kₑ (for binding assays) for each compound-kinase pair.

-

Selectivity Calculation: Calculate the selectivity ratio by dividing the IC₅₀ of the off-target by the IC₅₀ of the on-target. A higher ratio indicates greater selectivity.

Protocol 2: Isothermal Titration Calorimetry (ITC)

Objective: To determine the complete thermodynamic signature (Kₑ, ΔH, ΔS) of inhibitor binding, revealing the enthalpic and entropic contributions of the methyl group.[16][17]

Methodology:

-

Sample Preparation:

-

Dialyze the purified target kinase extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

-